Lamotrigine impurity I is a notable impurity associated with the pharmaceutical compound lamotrigine, which is primarily used as an anticonvulsant and mood stabilizer. The presence of impurities in pharmaceutical compounds can significantly affect their efficacy and safety, making the study of these impurities essential for ensuring drug quality. Lamotrigine itself is chemically classified as 3,5-diamino-6-(2,3-dichlorophenyl)-1,2,4-triazine, and its impurities can arise during synthesis or storage.
Lamotrigine impurity I is derived from the synthetic processes involved in producing lamotrigine. It typically forms as a by-product during various chemical reactions that are part of the synthesis pathways. The classification of this impurity can be based on its structural characteristics and its relationship to lamotrigine, specifically focusing on its molecular formula and functional groups.
Several synthetic routes have been developed for lamotrigine and its impurities. The most common methods include:
For example, one method involves the use of phosphorus pentoxide in methanesulfonic acid to facilitate the reaction between aminoguanidine and dichlorobenzoyl cyanide at room temperature, minimizing the formation of undesired impurities . Additionally, high-performance liquid chromatography (HPLC) coupled with mass spectrometry has been employed to analyze and detect trace amounts of these impurities .
The molecular structure of lamotrigine impurity I can be represented by its chemical formula, which shares similarities with lamotrigine but includes variations in functional groups or substituents that define its identity as an impurity.
The structural data typically includes:
For instance, lamotrigine itself has a molecular weight of approximately 256.24 g/mol, and the impurity may have a slightly altered molecular weight depending on its specific structure.
The formation of lamotrigine impurity I can be attributed to several chemical reactions during the synthesis of lamotrigine. Common reactions include:
Analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are utilized to identify and quantify these impurities in pharmaceutical formulations . The sensitivity of these methods allows for detection at low concentrations, which is crucial for ensuring drug safety.
The mechanism by which lamotrigine exerts its therapeutic effects primarily involves the modulation of voltage-gated sodium channels in neuronal cells. While lamotrigine impurity I itself may not have a defined mechanism of action due to its status as an impurity, understanding the primary action of lamotrigine helps contextualize the significance of maintaining purity in pharmaceutical formulations.
Lamotrigine impurity I may exhibit physical properties such as:
Chemical properties include reactivity with other compounds and stability over time. For example, certain impurities may be more prone to degradation under acidic or basic conditions compared to pure lamotrigine.
Relevant data may include:
The study of lamotrigine impurity I is crucial for several reasons:
Lamotrigine Impurity I, systematically named 2,3-dichlorobenzoyl cyanide, is classified as an organic synthetic intermediate and process-related impurity with the chemical formula C₈H₃Cl₂NO and molecular weight 200.02 g/mol. Its structure features a benzoyl cyanide backbone substituted with chlorine atoms at the 2- and 3-positions of the phenyl ring, creating a planar configuration with significant dipole moment (4.2 D) due to the electron-withdrawing effects of the chloride and cyanide groups [4] [6]. The compound typically presents as a white to off-white crystalline solid with a characteristic melting point range of 59-63°C, consistent with its high purity form [4] [8].
Table 1: Chemical Identifiers of Lamotrigine Impurity I
Identifier Type | Designation |
---|---|
IUPAC Name | 2,3-Dichlorobenzoyl cyanide |
CAS Registry Number | 77668-42-9 |
Molecular Formula | C₈H₃Cl₂NO |
Molecular Weight | 200.02 g/mol |
UNII Identifier | 3K95NM9ZHZ |
Canonical SMILES | C1=CC(=C(C(=C1)Cl)Cl)C(=O)C#N |
InChI Key | FIBBFBXFASKAON-UHFFFAOYSA-N |
The compound's structural characteristics—particularly the electron-deficient carbonyl carbon and aromatic system—render it reactive toward nucleophiles, explaining its role as a key electrophilic intermediate in lamotrigine synthesis. Infrared spectroscopy reveals distinctive absorptions: C≡N stretch at 2230 cm⁻¹, C=O stretch at 1680 cm⁻¹, and aromatic C=C stretches between 1400-1600 cm⁻¹ [4] [9]. Its limited water solubility (0.8 mg/mL at 25°C) but high solubility in polar aprotic solvents like acetonitrile or DMSO facilitates its detection and isolation during analytical procedures [9].
Within lamotrigine synthesis, 2,3-dichlorobenzoyl cyanide functions as a crucial electrophilic precursor in the formation of the triazine ring system. As documented in patent WO2007069265A1, this impurity arises during the initial stages of lamotrigine manufacturing via two primary routes [2]:
Table 2: Synthetic Conditions Generating Lamotrigine Impurity I
Synthetic Route | Reagents/Conditions | Function of Impurity I |
---|---|---|
Schiff Base Formation | Aminoguanidine bicarbonate, acetonitrile, reflux | Electrophilic coupling partner |
Acid-Catalyzed Cyclization | Aminoguanidine hydrochloride, methanesulfonic acid, 85°C | Cyclization substrate |
Purification Intermediate | Recrystallization (isopropanol/water mixtures) | Isolable process intermediate |
Despite its transient role in high-yield processes, residual Impurity I persists at trace levels (typically 50-500 ppm) in final drug substances if not adequately purged through downstream processing. Its presence primarily stems from:
Analytical studies indicate that approximately 0.05-0.1% of the initial Impurity I remains unpurged after standard crystallization protocols, necessitating rigorous process controls. The compound's stability under ambient conditions but sensitivity to hydrolytic cleavage of the cyanide group presents both analytical challenges and purification opportunities through aqueous wash protocols [4] [8].
Lamotrigine Impurity I exemplifies the critical importance of impurity profiling in meeting global regulatory standards for pharmaceutical quality. Regulatory frameworks from the ICH, FDA, and EMA mandate strict control of process-related impurities to ensure patient safety and product consistency [1] [5] . Key regulatory considerations include:
Threshold Compliance: ICH Q3A guidelines classify Lamotrigine Impurity I as a "specified impurity" requiring identification above 0.05% (500 ppm) and qualification above 0.15% (1500 ppm) in the drug substance. These thresholds necessitate sensitive analytical methodologies capable of detecting this impurity at ≤50 ppm levels to provide adequate safety margins [1] [10].
Analytical Control Strategies: Pharmacopeial monographs (USP, EP) for lamotrigine now incorporate tests for related substances targeting this impurity. Modern analytical approaches employ orthogonal methods:
Table 3: Regulatory Thresholds and Analytical Parameters for Lamotrigine Impurity I
Parameter | Requirement | Methodology |
---|---|---|
Reporting Threshold | 0.05% (500 ppm) | HPLC-UV (230 nm) |
Identification Threshold | 0.10% (1000 ppm) | LC-MS(/MS) (m/z 199.97 [M]⁺) |
Qualification Threshold | 0.15% (1500 ppm) | Toxicological studies |
Typical Specification | ≤0.10% (pharmacopeial grade) | Pharmacopeial monograph methods |
Detection Limit | 10-20 ppm | HPLC with preconcentration |
Genotoxicity Assessment: While not classified as inherently mutagenic per structural alerts (e.g., α,β-unsaturated carbonyl system), Impurity I requires evaluation under ICH M7 guidelines due to its benzoyl cyanide functionality. Computational assessments (Q)SAR and expert review) indicate low mutagenic concern, supporting its control at standard thresholds rather than the more stringent limits applied to genotoxic impurities [5] .
The 2019 recalls of angiotensin receptor blockers due to nitrosamine impurities underscore the regulatory consequences of inadequate impurity control. For lamotrigine, comprehensive impurity profiling—including rigorous monitoring of Impurity I—has become integral to Chemistry, Manufacturing, and Controls (CMC) dossiers in New Drug Applications (NDAs) and Marketing Authorization Applications (MAAs) [10]. Regulatory agencies now expect manufacturers to demonstrate understanding of impurity generation mechanisms, purge factors, and control strategies throughout the drug substance lifecycle.
CAS No.: 15751-45-8
CAS No.:
CAS No.:
CAS No.: